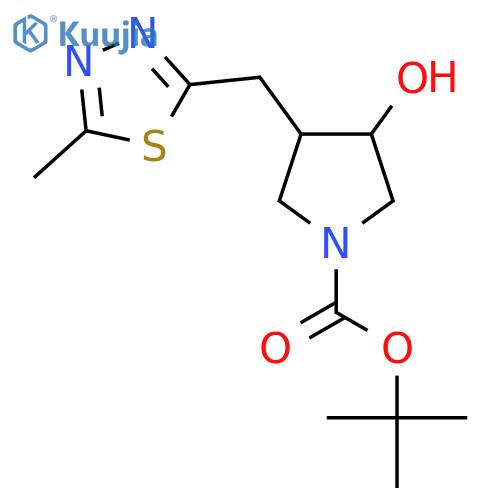Cas no 2139839-10-2 (tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate)

2139839-10-2 structure
商品名:tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate
tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate
- EN300-1625188
- 2139839-10-2
- tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate
-
- インチ: 1S/C13H21N3O3S/c1-8-14-15-11(20-8)5-9-6-16(7-10(9)17)12(18)19-13(2,3)4/h9-10,17H,5-7H2,1-4H3
- InChIKey: DGLBFNUFCUJWAU-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NN=C1CC1CN(C(=O)OC(C)(C)C)CC1O
計算された属性
- せいみつぶんしりょう: 299.13036271g/mol
- どういたいしつりょう: 299.13036271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1625188-0.25g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1625188-5.0g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1625188-1.0g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1625188-0.5g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1625188-50mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1625188-1000mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 1000mg |
$1200.0 | 2023-09-22 | ||
| Enamine | EN300-1625188-10.0g |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1625188-2500mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 2500mg |
$2351.0 | 2023-09-22 | ||
| Enamine | EN300-1625188-500mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 500mg |
$1152.0 | 2023-09-22 | ||
| Enamine | EN300-1625188-100mg |
tert-butyl 3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
2139839-10-2 | 100mg |
$1056.0 | 2023-09-22 |
tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
2139839-10-2 (tert-butyl 3-hydroxy-4-(5-methyl-1,3,4-thiadiazol-2-yl)methylpyrrolidine-1-carboxylate) 関連製品
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬